Phorate oxon, also known as phoratoxon, is a highly toxic organophosphorus compound derived from phorate. Its chemical structure is characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms, making it a potent inhibitor of acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine at synapses, resulting in severe neurotoxic effects. Phorate oxon is primarily formed through the metabolic activation of phorate via cytochrome P450 enzymes, which convert it into its more toxic oxon form .
Phorate undergoes several chemical transformations, primarily involving oxidative processes. The key reactions include:
Phorate oxon exhibits potent biological activity primarily through its mechanism as an AChE inhibitor. The inhibition of AChE leads to:
The synthesis of phorate oxon occurs primarily through the metabolic activation of phorate. Key steps include:
Additionally, laboratory synthesis can involve controlled oxidation reactions using specific reagents that mimic biological pathways.
Phorate oxon is primarily used in agricultural settings as a pesticide due to its effectiveness against a wide range of pests. Its applications include:
Phorate oxon's interactions with biological systems have been extensively studied:
Phorate oxon belongs to a class of organophosphorus compounds that share similar mechanisms of action but differ in their chemical structures and toxicity profiles. Notable similar compounds include:
Compound Name | Chemical Structure | Toxicity Level | Mechanism of Action |
---|---|---|---|
Parathion | O,O-diethyl O-(4-nitrophenyl) phosphorothioate | High | AChE inhibitor |
Malathion | O,O-dimethyl S-(1,2-bis(ethoxycarbonyl)ethyl) phosphorothioate | Moderate | AChE inhibitor |
Chlorpyrifos | O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate | High | AChE inhibitor |
Phorate oxon's uniqueness lies in its specific metabolic activation pathway leading to high toxicity levels compared to other organophosphorus pesticides. Its ability to induce severe cholinergic symptoms quickly sets it apart from compounds like malathion or chlorpyrifos, which may have different metabolic pathways or lower acute toxicity levels .
Phorate-oxon represents a significant organophosphorus compound with the molecular formula C₇H₁₇O₃PS₂ and a molecular weight of 244.312 grams per mole [1] [9]. The compound is systematically named as O,O-Diethyl-S-ethylthiomethyl phosphorothioate according to International Union of Pure and Applied Chemistry nomenclature [1] [9]. The Chemical Abstracts Service registry number for phorate-oxon is 2600-69-3, providing a unique identifier for this chemical entity [3] [8].
The structural characteristics of phorate-oxon are defined by its International Chemical Identifier as InChI=1S/C7H17O3PS2/c1-4-9-11(8,10-5-2)13-7-12-6-3/h4-7H2,1-3H3, with the corresponding InChIKey being FMXFZNGITFNSAG-UHFFFAOYSA-N [1] [9]. The Simplified Molecular Input Line Entry System representation demonstrates the connectivity pattern as CCOP(=O)(OCC)SCN, illustrating the phosphorus center bonded to oxygen and sulfur atoms [21].
The molecular architecture of phorate-oxon features a central phosphorus atom adopting tetrahedral geometry, surrounded by three oxygen atoms and one sulfur atom [14]. The phosphorus center exhibits a double bond character with one oxygen atom, forming the characteristic phosphoryl group (P=O), while maintaining single bonds with two ethoxy groups and one ethylthiomethyl group [1] [7]. This structural arrangement places phorate-oxon in the phosphorothioate family of organophosphorus compounds, distinguished by the presence of both oxygen and sulfur atoms bonded to the phosphorus center [5] [22].
Structural Parameter | Value |
---|---|
Molecular Formula | C₇H₁₇O₃PS₂ |
Molecular Weight | 244.312 g/mol |
Chemical Abstracts Service Number | 2600-69-3 |
International Union of Pure and Applied Chemistry Name | O,O-Diethyl-S-ethylthiomethyl phosphorothioate |
InChIKey | FMXFZNGITFNSAG-UHFFFAOYSA-N |
Phorate-oxon exists as a liquid at room temperature, presenting as a colorless to pale yellow substance with a characteristic mercaptan-like odor [5] [15]. The compound exhibits a boiling point of 250.8°C at 760 millimeters of mercury pressure, indicating moderate volatility under standard atmospheric conditions [4]. The flash point of phorate-oxon is recorded at 4°C, classifying it as a highly flammable liquid requiring careful handling and storage considerations [4] [8].
The density of phorate-oxon is measured at 1.088 grams per cubic centimeter, slightly denser than water [4]. The compound demonstrates limited solubility in polar solvents, being slightly soluble in chloroform and ethyl acetate [15]. The vapor pressure at 25°C is 0.0336 millimeters of mercury, indicating low volatility at ambient temperatures [4]. The refractive index of phorate-oxon is 1.454, providing an optical property useful for identification purposes [4].
The octanol-water partition coefficient (LogP) of phorate-oxon is 3.31070, indicating moderate lipophilicity and suggesting potential for bioaccumulation in fatty tissues [4]. For optimal stability, phorate-oxon requires refrigerated storage at 4°C to prevent degradation [8] [15].
The stability parameters of phorate-oxon reveal several important characteristics. The compound exhibits thermal stability at room temperature but undergoes decomposition at elevated temperatures [16]. Hydrolytic stability is compromised, particularly under alkaline conditions where the compound is susceptible to hydrolysis [16]. Photostability studies indicate that phorate-oxon undergoes photodegradation when exposed to ultraviolet light, necessitating storage in dark conditions [16].
Physical Property | Value |
---|---|
Physical State | Liquid at room temperature |
Color | Colorless to pale yellow |
Odor | Mercaptan-like |
Boiling Point | 250.8°C at 760 mmHg |
Flash Point | 4°C |
Density | 1.088 g/cm³ |
Vapor Pressure | 0.0336 mmHg at 25°C |
Refractive Index | 1.454 |
LogP | 3.31070 |
Storage Temperature | 4°C (refrigerated) |
Infrared spectroscopic analysis reveals characteristic absorption bands that serve as identification markers for phorate-oxon [17]. The phosphoryl group (P=O) exhibits a strong stretching vibration at approximately 1195 wavenumbers, consistent with phosphorothioate compounds [17]. The phosphorus-oxygen-carbon (P-O-C) stretching vibrations appear in the range of 1000-1100 wavenumbers, while the carbon-sulfur (C-S) stretching produces weaker bands in the 600-700 wavenumber region [17].
Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 Nuclear Magnetic Resonance, provides valuable structural information for phorate-oxon identification [22]. The phosphorus nucleus in phosphorothioate compounds exhibits characteristic chemical shifts that distinguish these compounds from other organophosphorus derivatives [22]. Proton Nuclear Magnetic Resonance spectroscopy reveals signals corresponding to the ethyl groups, appearing as characteristic triplet and quartet patterns, along with methylene group signals [22].
Ultraviolet-visible spectroscopic detection of phorate-oxon can be achieved through complexation reactions [10]. When treated with ammonium molybdate in acidic medium, phorate-oxon forms a molybdophospho complex that, when associated with methylene blue, exhibits an absorption maximum at 660 nanometers [10]. This spectrophotometric method provides sensitive detection with a Beer's law range of 0.5 to 16 micrograms per 10 milliliters [10].
Spectroscopic Method | Identification Marker | Value/Range |
---|---|---|
Mass Spectrometry | Molecular Ion Peak | m/z 244 |
Mass Spectrometry | National Institute of Standards and Technology Reference | MS number 289841 |
Infrared Spectroscopy | P=O Stretching | ~1195 cm⁻¹ |
Infrared Spectroscopy | P-O-C Stretching | 1000-1100 cm⁻¹ |
Infrared Spectroscopy | C-S Stretching | 600-700 cm⁻¹ |
Ultraviolet-Visible Spectroscopy | Absorption Maximum (complexed) | 660 nm |
The chemical reactivity of phorate-oxon is primarily governed by the presence of the phosphorothioate functional group and associated structural elements [7] [18]. The phosphoryl group (P=O) serves as an electrophilic center, making it susceptible to nucleophilic attack by hydroxide ions and other nucleophiles [18]. This reactivity pattern is characteristic of organophosphorus compounds containing the phosphoryl functionality [18].
The sulfur-containing groups in phorate-oxon demonstrate significant reactivity toward oxidation reactions [7]. The compound can undergo oxidation to form sulfoxide and sulfone derivatives, specifically phorate oxon sulfoxide and phorate oxon sulfone, which represent metabolically important transformations [7] [11]. These oxidation reactions are catalyzed by cytochrome P450 enzymes and flavin-containing monooxygenases in biological systems [7].
The ethoxy groups attached to the phosphorus center exhibit reactivity toward hydrolysis, particularly under basic conditions [18]. This hydrolytic cleavage results in the formation of alcohols and phosphoric acid derivatives, representing a degradation pathway for the compound [18]. Transesterification reactions can also occur, where ethoxy groups undergo exchange with other alcohols under appropriate conditions [18].
The phosphorus-sulfur bond in phorate-oxon demonstrates relative stability under normal conditions but can be cleaved under specific chemical environments [18]. The phosphorus-oxygen bonds are susceptible to hydrolysis in aqueous environments, especially at elevated pH values [18]. The compound can also form coordination complexes with metal ions, utilizing the phosphoryl oxygen as a coordination site [18].
Functional group analysis reveals that the phosphorothioate moiety can undergo various substitution reactions [18]. Nucleophilic substitution at the phosphorus center can result in the replacement of sulfur-containing groups by other nucleophiles [18]. The compound also demonstrates reactivity with strong oxidizing agents, leading to complete oxidation of sulfur atoms and potential degradation of the molecular structure [18].
Functional Group | Reaction Type | Description |
---|---|---|
Phosphorothioate (P=O) | Nucleophilic Attack | Susceptible to hydroxide and other nucleophiles |
Phosphorothioate (P=O) | Coordination | Forms complexes with metal ions |
Sulfur Groups | Oxidation | Forms sulfoxide and sulfone derivatives |
Sulfur Groups | Nucleophilic Substitution | Replacement by other nucleophiles |
Ethoxy Groups | Hydrolysis | Cleavage under basic conditions |
Ethoxy Groups | Transesterification | Exchange with other alcohols |
Phorate-oxon exhibits potential for stereoisomerism due to the tetrahedral geometry around the phosphorus center [14]. The phosphorus atom, when bonded to four different substituents, can theoretically exist in two enantiomeric forms, though the specific stereochemical configurations of phorate-oxon have not been extensively characterized in the literature [14]. The stereochemical behavior of organophosphorus compounds follows similar principles to carbon-centered chiral compounds, with priority assignments based on atomic number and connectivity patterns [14].
The most significant structural variants of phorate-oxon arise from oxidation state modifications of the sulfur-containing groups [2] [6]. Phorate oxon sulfoxide, with the molecular formula C₇H₁₇O₄PS₂, represents the first oxidation product where one sulfur atom is converted to a sulfoxide functionality [2]. Further oxidation leads to phorate oxon sulfone, with the molecular formula C₇H₁₇O₅PS₂, where the sulfur atom is fully oxidized to a sulfone group [6].
These oxidation state variants demonstrate increased polarity and water solubility compared to the parent phorate-oxon compound [2] [6]. The sulfoxide derivative exhibits enhanced biological activity and different pharmacokinetic properties due to the increased electronegativity of the oxidized sulfur center [11]. The sulfone variant demonstrates higher chemical stability and altered reactivity patterns compared to both phorate-oxon and its sulfoxide derivative [6].
Conformational isomerism may also occur in phorate-oxon due to rotation around single bonds, particularly the carbon-carbon and carbon-sulfur bonds in the ethylthiomethyl side chain [14]. These conformational variations can affect intermolecular interactions and influence physical properties such as melting point, solubility, and crystalline structure [14].
Structural isomerism possibilities exist through potential rearrangement of the ethoxy and sulfur-containing substituents around the phosphorus center [14]. However, such rearrangements would require significant energy input and are not commonly observed under normal conditions [14]. The tetrahedral arrangement around phosphorus provides stability to the molecular structure, limiting spontaneous structural rearrangements [14].
Isomer Type | Molecular Formula | Description | Significance |
---|---|---|---|
Parent Compound | C₇H₁₇O₃PS₂ | Phorate-oxon | Base structure |
Sulfoxide Variant | C₇H₁₇O₄PS₂ | Phorate oxon sulfoxide | Increased polarity and biological activity |
Sulfone Variant | C₇H₁₇O₅PS₂ | Phorate oxon sulfone | Higher stability and altered reactivity |
Stereoisomers | C₇H₁₇O₃PS₂ | Potential enantiomers | May affect biological activity |
Conformational Isomers | C₇H₁₇O₃PS₂ | Rotational variants | Influence physical properties |